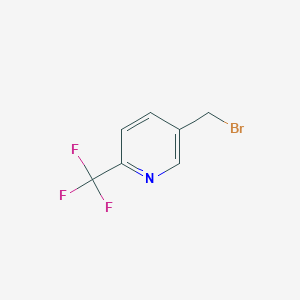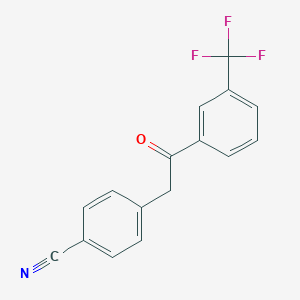
2-(Benzylaminoethoxy)tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylaminoethoxy)tetrahydropyran is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle, and a benzylaminoethoxy group attached to it. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran involves multiple steps. One common method starts with the reaction of N-Benzylethanolamine with methanesulfonic acid in dichloromethane at a temperature range of 10-16°C for approximately 10 minutes. This is followed by the addition of 3,4-dihydro-2H-pyran in dichloromethane at 10-15°C for 1.5 hours. Finally, the reaction mixture is treated with sodium hydroxide in dichloromethane at 5-10°C for 1 hour. The product is then purified by short path distillation .
Análisis De Reacciones Químicas
2-(Benzylaminoethoxy)tetrahydropyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Aplicaciones Científicas De Investigación
2-(Benzylaminoethoxy)tetrahydropyran is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of 2-(Benzylaminoethoxy)tetrahydropyran involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring and the benzylaminoethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(Benzylaminoethoxy)tetrahydropyran can be compared with other similar compounds, such as:
2-(Aminoethoxy)tetrahydropyran: Lacks the benzyl group, which may result in different chemical and biological properties.
2-(Benzylaminoethoxy)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydropyran ring, leading to variations in reactivity and stability.
2-(Benzylaminoethoxy)cyclohexane: Features a cyclohexane ring, which affects its conformational flexibility and interactions with other molecules.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-benzyl-2-(oxan-2-yloxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJCVDCOIEXHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)








